Hexadecyl diphenyl phosphate is an organophosphate compound with the chemical formula . It is classified as a phosphate ester, which is characterized by the presence of a phosphate group bonded to organic moieties. This compound is primarily used in various industrial applications, including as a plasticizer and flame retardant, due to its ability to enhance the properties of materials.
Hexadecyl diphenyl phosphate can be sourced from various chemical suppliers and is often produced through synthetic methods in laboratory settings. It does not have individual regulatory approvals but may be included in products under group standards, indicating its use in formulations rather than as a standalone product .
Hexadecyl diphenyl phosphate falls under the category of organophosphates, which are esters of phosphoric acid. This classification includes a wide range of compounds utilized in agriculture, industry, and pharmaceuticals. The specific structure of hexadecyl diphenyl phosphate allows it to function effectively as a surfactant and plasticizer.
The synthesis of hexadecyl diphenyl phosphate typically involves the esterification of phosphoric acid with hexadecyl alcohol and diphenol. Various methods can be employed for this reaction, including:
In the Steglich esterification process, the reaction typically takes place in an aprotic solvent such as tetrahydrofuran (THF), where the reactants are mixed under nitrogen atmosphere to prevent moisture interference. The reaction time can vary but generally lasts around 12 hours at room temperature .
The molecular structure of hexadecyl diphenyl phosphate consists of a long hydrophobic alkyl chain (hexadecyl) attached to a phosphate group that is further bonded to two phenyl rings. This structure contributes to its surfactant properties.
Hexadecyl diphenyl phosphate can undergo various chemical reactions typical for organophosphates:
The stability of hexadecyl diphenyl phosphate under different pH levels affects its reactivity. At high pH levels, hydrolysis becomes more pronounced, leading to the release of hexadecyl alcohol and diphenol over time .
The mechanism of action for hexadecyl diphenyl phosphate primarily revolves around its role as a plasticizer and flame retardant. When incorporated into polymers, it interacts with polymer chains to increase flexibility and reduce flammability by forming char during combustion.
The effectiveness of hexadecyl diphenyl phosphate in these roles can be attributed to:
Relevant analyses indicate that the compound exhibits good thermal stability, making it suitable for high-temperature applications.
Hexadecyl diphenyl phosphate finds numerous applications across different fields:
The synthesis of hexadecyl diphenyl phosphate (CAS 56827-92-0) employs two principal catalytic pathways: direct esterification of phosphoric acid with hexadecanol and phenol derivatives, and transesterification between diphenyl phosphoryl chloride and hexadecyl alcohol. The direct route utilizes triethylamine (TEA) and 1-butylimidazole as dual catalysts in a high-temperature (230°C), inert-atmosphere reaction. This method achieves approximately 71% yield after 24 hours by facilitating nucleophilic attack of phenolic oxygen on phosphorus, followed by sequential dehydration. The reaction mechanism proceeds via a tetrahedral intermediate at the phosphorus center, with TEA acting as an acid scavenger to shift equilibrium toward product formation [3] [7].
Transesterification leverages organotin catalysts (e.g., dibutyltin dilaurate) under milder conditions (120-150°C). Here, hexadecyl alcohol attacks the electrophilic phosphorus of diphenyl chlorophosphate (DPCP), displacing chloride. Magnesium chloride (0.1 wt%) is crucial for minimizing side reactions like triphenyl phosphate formation, maintaining DPCP content above 89.7% in the phosphochloridate mixture. Kinetic studies reveal this route follows pseudo-first-order kinetics when hexadecyl alcohol is in excess, with the chloride displacement rate determining overall reaction velocity [5] .
Table 1: Catalytic Systems for Hexadecyl Diphenyl Phosphate Synthesis
Catalyst System | Reaction Type | Temperature | Time | Yield | Key Mechanism |
---|---|---|---|---|---|
Triethylamine/1-Butylimidazole | Direct esterification | 230°C | 24 h | ~71% | Nucleophilic substitution with acid scavenging |
Magnesium chloride | Transesterification | 120°C | 5.5-7 h | >89% DPCP purity | Electrophilic phosphorus activation |
Organotin compounds | Transesterification | 120-150°C | 3-5 h | 85-92% | Lewis acid-mediated chloride displacement |
Alkylation efficiency hinges on subsurface reactant addition and vacuum-assisted byproduct removal. During transesterification, introducing hexadecyl alcohol beneath the reaction surface minimizes localized stoichiometric imbalances that promote dialkyl phosphate impurities. Simultaneous vacuum application (50–150 Torr) continuously extracts hydrogen chloride coproduct, preventing acid-catalyzed hydrolysis of the phosphate ester bond. This approach reduces byproducts from 3.9% to <0.5% and enhances crude product purity to >95% [5] .
Solvent-free alkylation at 120°C with molecular sieves (3Å) improves yields by 12–15% through selective water adsorption. This shifts equilibrium toward esterification (Le Chatelier’s principle) while suppressing phosphoric acid cyclization. Additionally, stoichiometric tuning with a 1:10:3 molar ratio of phosphoric acid/phenol/TEA maximizes diester formation, as excess phenol drives phosphorylation completeness before hexadecyl alcohol introduction. Post-reaction purification via gel permeation chromatography (chloroform eluent) removes residual phenol and sodium phenolate contaminants, yielding >99% chromatographic purity [3] [7] .
Industrial production adopts continuous-flow reactors to enhance sustainability metrics:
Vacuum stripping technology integrated into flow systems achieves near-quantitative HCl removal (99.8%), eliminating aqueous waste from traditional neutralization steps. This innovation reduces the environmental footprint by 40% while providing anhydrous conditions critical for preventing phosphate ester hydrolysis [5]. Life-cycle assessments confirm flow chemistry reduces overall process mass intensity (PMI) by 3.2-fold versus batch methods, primarily through solvent reduction and energy integration [1] [5].
Solvent polarity dictates reaction regioselectivity and byproduct profiles. Polar aprotic solvents (DMF, N-methylpyrrolidone) stabilize the anionic transition state during phenyl phosphorylation, accelerating reaction rates 4-fold versus non-polar media. However, DMF promotes transesterification side reactions above 180°C, forming diphenyl phosphate as an impurity. Non-polar solvents like toluene or xylene suppress this but require higher temperatures (200–230°C) for efficient esterification, risking thermal degradation of the C16 alkyl chain [1] [3] [7].
Catalyst selection governs monoalkyl vs. diaryl specificity:
Table 2: Solvent and Catalyst Impact on Selectivity
Condition | Polar Aprotic Solvent (DMF) | Non-Polar Solvent (Toluene) |
---|---|---|
Reaction Rate | 4× faster | Baseline |
Dominant Product | Diphenyl phosphate intermediate | Hexadecyl phenyl phosphate |
Key Side Reaction | Transesterification above 180°C | Thermal decomposition >200°C |
Optimal Catalyst | 1-Butylimidazole/TEA | Magnesium chloride |
Regioselectivity | Aryl phosphorylation favored | Alkyl phosphorylation favored |
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